![molecular formula C23H23N7O B2369493 (3,4-Dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanon CAS No. 920405-08-9](/img/structure/B2369493.png)
(3,4-Dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.485. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the notable applications of compounds containing triazole moieties is their antimicrobial activity. Research has demonstrated that derivatives of 1,2,3-triazoles can be effective against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, a study synthesized novel triazole hybrids which showed significant antitubercular activity at low concentrations (10 and 15 μg/mL) against resistant strains of M. tuberculosis . The incorporation of piperazine in the structure is known to enhance the biological activity and solubility of such compounds.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Organism | Concentration (μg/mL) | Activity Level |
---|---|---|---|
Compound 7d | Mycobacterium tuberculosis | 10 | Promising |
Compound 7d | Mycobacterium tuberculosis (MDR) | 15 | Promising |
Cancer Research
The compound's structure suggests potential applications in cancer therapy. Recent studies have highlighted that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, a library of phenylaminopyrazoles was tested against various tumor cell lines, showing significant anti-proliferative effects . The presence of the triazole ring is believed to contribute to these effects by interacting with cellular targets involved in cancer progression.
Table 2: Anti-Cancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|---|
Compound A | MCF7 (Breast Cancer) | 15 | Inhibitory |
Compound B | A549 (Lung Cancer) | 20 | Inhibitory |
Neurological Applications
Piperazine derivatives have been explored for their neuropharmacological effects. The incorporation of piperazine into the compound can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety and depression. Compounds similar to (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown promise in modulating neurotransmitter systems .
Table 3: Neurological Effects of Piperazine Derivatives
Compound | Target Condition | Mechanism of Action |
---|---|---|
Compound X | Anxiety | Serotonin Receptor Modulation |
Compound Y | Depression | Dopamine Receptor Modulation |
Synthesis and Characterization
The synthesis of this compound involves several steps including click chemistry techniques that allow for efficient formation of the triazole ring. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Synthesis Overview:
- Starting Materials : Phenyl azides and alkyne derivatives.
- Reaction Conditions : Catalytic amounts of copper salts under mild conditions.
- Characterization Techniques : NMR, LC-MS, X-ray crystallography.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in cancer cells, making the compound a potential anticancer agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Biologische Aktivität
The compound (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it may exert its effects.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that incorporate key structural motifs such as the triazole and piperazine rings. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds have been synthesized using methods that involve:
- Formation of Triazole Rings : Utilizing azide-alkyne cycloaddition reactions.
- Piperazine Derivatives : Often synthesized through nucleophilic substitutions or coupling reactions with aromatic halides.
Anticancer Properties
Research has indicated that compounds containing triazole and piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Testing : Compounds similar to the target structure have shown IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Compound Cell Line IC50 (μM) Example A MDA-MB-231 1.4 Example B HepG2 22.6
The biological activity of such compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, disrupting pathways essential for cancer cell growth.
- Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, contributing to their anticancer effects .
Other Biological Activities
Beyond anticancer properties, similar compounds have demonstrated a range of biological activities:
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
Study on Triazole Derivatives
A study focused on the synthesis of various triazole derivatives revealed that modifications at the phenyl and piperazine positions significantly influenced their cytotoxic profiles. The most potent derivatives were found to inhibit cell proliferation effectively while exhibiting low toxicity towards normal cells .
Pharmacological Evaluation
Pharmacological evaluations conducted on related compounds have highlighted their potential in drug development. For instance, triazole derivatives were assessed for their ability to bind to specific receptors involved in cancer progression, showcasing promising binding affinities that correlate with their observed biological activities .
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-8-9-18(14-17(16)2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNPJPDSHIINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.